Physicochemical Property Comparison of (Allyloxy)benzyl alcohol Isomers
A cross-study comparison of the three positional isomers of (allyloxy)benzyl alcohol reveals that the para-substituted isomer (CAS 3256-45-9) is the only one with consistently reported and predicted physicochemical data, including boiling point (288.4±20.0 °C), pKa (14.53±0.10), and density (1.056±0.06 g/cm³) . While predicted LogP and topological polar surface area (TPSA) values are identical (1.74 and 29.5 Ų, respectively) across isomers [1], these parameters do not capture potential differences in electronic distribution or steric hindrance which can influence reactivity and binding affinity in downstream applications. The greater commercial availability and documented use of the para-isomer as an intermediate suggests it is the preferred and most validated choice for established synthetic procedures .
| Evidence Dimension | Predicted physicochemical properties |
|---|---|
| Target Compound Data | p-(Allyloxy)benzyl alcohol: Boiling point = 288.4±20.0 °C (Predicted), pKa = 14.53±0.10 (Predicted), Density = 1.056±0.06 g/cm³ (Predicted), LogP = 1.74, TPSA = 29.5 Ų |
| Comparator Or Baseline | o-isomer (CAS 26906-01-4) & m-isomer (CAS 34905-07-2): LogP = 1.74, TPSA = 29.5 Ų (Predicted). Other property data not reported. |
| Quantified Difference | Qualitative difference: para-isomer is the only isomer with well-defined boiling point, pKa, and density data. |
| Conditions | Predicted values from computational models and chemical property databases. |
Why This Matters
The existence of more complete characterization data for the para-isomer reduces uncertainty and development time for researchers designing and executing synthetic procedures.
- [1] Chem960.com. (n.d.). 3256-45-9 ((4-烯丙氧基苯基)甲醇,p-(Allyloxy)benzyl Alcohol). Product Datasheet. View Source
